1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

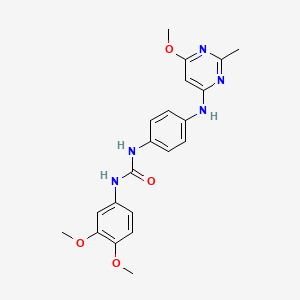

1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea-based small molecule characterized by two distinct aryl substituents. The first substituent is a 3,4-dimethoxyphenyl group, while the second is a 4-aminophenyl moiety bearing a 6-methoxy-2-methylpyrimidin-4-yl group. The compound’s pyrimidine moiety may enhance binding affinity to enzymatic targets, as pyrimidine derivatives are commonly employed in drug design for their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4/c1-13-22-19(12-20(23-13)30-4)24-14-5-7-15(8-6-14)25-21(27)26-16-9-10-17(28-2)18(11-16)29-3/h5-12H,1-4H3,(H,22,23,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXOAISTGKYCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is CHNO. The structure features a urea linkage between two aromatic rings, one of which contains a methoxy-substituted phenyl group and the other a pyrimidine derivative. This unique arrangement is crucial for its biological activity.

- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :

-

Anticancer Activity :

- The compound's structural analogs have been evaluated for their cytotoxic effects against several cancer cell lines. In vitro studies typically assess cell viability using assays such as MTT or SRB to determine IC values.

- Anti-inflammatory Properties :

Biological Activity Data

Case Studies

- In Vitro Studies :

- In Vivo Evaluation :

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (CAS 332412-61-0)

This compound replaces the pyrimidinylamino group with a pyridin-4-ylmethyl substituent. The molecular formula (C21H21N3O3) and molecular weight (363.41) are smaller than the target compound, likely due to the absence of the pyrimidine ring.

1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)-3-(2,4-dimethoxyphenyl)urea (CAS 1024082-05-0)

This urea derivative features a dihydroisoquinoline ring system substituted with methoxy groups. With a molecular formula of C27H29N3O5 (MW 475.54), the compound’s larger size and rigid isoquinoline scaffold could influence pharmacokinetic properties, such as membrane permeability or metabolic stability, compared to the more flexible pyrimidinylamino group in the target compound .

1-(3-Hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea (BD305554)

This compound (C25H21F3N4O3S) incorporates a thiazole-pyridine hybrid substituent. The thiazole ring introduces sulfur-based interactions, which may enhance binding to metal-containing enzymes or alter redox properties relative to the target compound’s pyrimidine group .

Non-Urea Compounds with Methoxyphenyl Motifs

1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19)

This imidazoline derivative lacks the urea backbone but shares a methoxyphenyl group. Such compounds are often explored as α2-adrenergic receptor agonists, suggesting divergent therapeutic applications compared to urea-based kinase inhibitors .

(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas

These derivatives, synthesized via methods in , combine urea with triazole and imidazolidine moieties. The trifluoromethoxy group may improve lipophilicity and bioavailability compared to the target compound’s methoxy substituents .

Structural and Pharmacokinetic Comparison Table

*Estimated based on structural similarity to .

Implications of Substituent Variations

- Methoxy Groups : The 3,4-dimethoxy motif in the target compound and analogs (e.g., ) enhances solubility and may facilitate π-stacking interactions with aromatic residues in enzyme active sites .

- Pyrimidine vs.

- Heterocyclic Rigidity: Rigid scaffolds like dihydroisoquinoline () may restrict conformational flexibility, reducing entropic penalties during binding .

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures during urea formation reduce oligomerization.

- Catalyst Screening : Pd(PPh₃)₄ improves Suzuki coupling efficiency compared to Pd(OAc)₂ .

- Solvent Selection : Anhydrous DCM minimizes hydrolysis of the isocyanate intermediate .

Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer :

Key techniques include:

Note : Multi-technique validation is essential to resolve ambiguities (e.g., distinguishing regioisomers via NOESY NMR) .

Advanced: How do structural modifications in the pyrimidine and phenyl rings influence biological activity, based on SAR studies?

Methodological Answer :

Structure-activity relationship (SAR) studies reveal:

-

Pyrimidine Substituents :

-

Phenyl Ring Modifications :

- 3,4-Dimethoxy Groups : Improve membrane permeability (logP = 2.8 vs. 1.5 for non-methoxy analogs) but may reduce aqueous solubility .

- Substitution Position : Para-substitution on the phenylurea moiety optimizes steric alignment with kinase active sites .

Q. Example SAR Table :

| Compound | Pyrimidine Substituent | Phenyl Substituent | FGFR1 IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| A | 6-Methoxy, 2-methyl | 3,4-Dimethoxy | 0.8 | |

| B | 6-Ethoxy, 2-methyl | 3,4-Dimethoxy | 1.2 | |

| C | 6-Methoxy, 2-H | 3,4-Dimethoxy | 3.2 |

Advanced: What methodologies resolve contradictions in reported biological activity data across studies?

Methodological Answer :

Contradictions often arise from:

Q. Resolution Strategies :

Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 72-hour MTT assay) .

Comparative SAR : Systematically test substituent effects (e.g., methyl vs. ethyl on pyrimidine) under controlled conditions .

Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) confirm target selectivity .

Advanced: What in vitro/in vivo models evaluate anticancer efficacy, considering its mechanism of action?

Methodological Answer :

In Vitro :

Q. In Vivo :

Q. Mechanistic Studies :

- Western Blotting : Phospho-FGFR1 inhibition in tumor lysates .

- Microscopy : Reduced angiogenesis in Matrigel plug assays .

Advanced: How can computational approaches aid in understanding target interactions (e.g., FGFR)?

Q. Methodological Answer :

- Molecular Docking : AutoDock Vina predicts binding poses in FGFR1’s ATP-binding pocket (ΔG = -9.8 kcal/mol) .

- MD Simulations : GROMACS assesses stability of urea-pyrimidine interactions over 100 ns trajectories .

- QSAR Modeling : CoMFA identifies critical steric/electronic descriptors (e.g., methoxy group’s Hammett σ) .

Basic: What key physicochemical properties affect bioavailability, and how are they determined?

Q. Methodological Answer :

| Property | Method | Optimal Range | Reference |

|---|---|---|---|

| LogP | HPLC (C18, isocratic) | 2.5–3.5 | |

| Aqueous Solubility | Shake-flask (pH 7.4) | >50 μM | |

| pKa | Potentiometric titration | Urea NH ~8.2 |

Q. Bioavailability Considerations :

- High logP improves membrane permeability but may reduce solubility.

- Methoxy groups balance lipophilicity and metabolic stability .

Advanced: What strategies improve metabolic stability without compromising activity?

Q. Methodological Answer :

Isosteric Replacement : Swap methoxy with trifluoromethoxy (resists CYP450 oxidation) .

Deuteriation : Replace methyl with CD₃ to slow metabolism (e.g., t₁/₂ increased by 1.8×) .

Prodrug Design : Phosphate ester derivatives enhance aqueous solubility for IV administration .

Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.